molecular formula C17H11FO2 B5881268 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione

2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione

Cat. No.: B5881268
M. Wt: 266.27 g/mol
InChI Key: CCQNPOUZRFAPNZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene ring system substituted with a fluorophenyl group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the condensation of 1,4-naphthoquinone with a fluorophenylmethyl halide under basic conditions. This reaction typically requires a strong base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione is primarily due to its ability to interact with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt cellular processes and lead to cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler analog that lacks the fluorophenyl group but shares similar biological activities.

    2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of dyes and pigments.

    2-[(2-Fluorophenyl)methyl]-3-hydroxynaphthalene-1,4-dione: A closely related compound with additional hydroxyl functionality.

Uniqueness

The presence of the fluorophenyl group in 2-[(4-Fluorophenyl)methyl]naphthalene-1,4-dione enhances its biological activity and makes it more lipophilic, which can improve its ability to penetrate cell membranes. This unique feature distinguishes it from other naphthoquinones and makes it a valuable compound for further research.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNPOUZRFAPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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